molecular formula C19H19FN4O2 B1666233 AZD-7325 CAS No. 942437-37-8

AZD-7325

Cat. No.: B1666233
CAS No.: 942437-37-8
M. Wt: 354.4 g/mol
InChI Key: KYDURMHFWXCKMW-UHFFFAOYSA-N
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Description

AZD-7325 is a selective modulator of the gamma-aminobutyric acid (GABA) receptor system, specifically targeting the alpha-2 and alpha-3 subunits of the GABA-A receptor. This compound has been investigated for its potential therapeutic effects in treating anxiety and related disorders due to its ability to modulate inhibitory neurotransmission in the central nervous system .

Mechanism of Action

Target of Action

AZD-7325, also known as 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide, is a high affinity, selective modulator of the GABAA receptor system . Its primary targets are the GABAA receptor subunit alpha-2 (GABRA2) and GABAA receptor subunit alpha-3 (GABRA3) . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of GABAAα2 and Aα3 receptors . It binds to these receptors with high affinity (Ki=0.3 and 1.3 nM, respectively) . It has less antagonistic efficacy at the aα1 and aα5 receptor subtypes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the modulation of GABAergic neurotransmission. By enhancing the activity of GABAA receptors, this compound can increase inhibitory neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

It is known that this compound is a moderate inducer ofCYP1A2 and a potent inducer of CYP3A4 in vitro . These enzymes are involved in drug metabolism and could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission. This can result in various effects depending on the specific neural circuits involved. For example, in the Fmr1-/- mouse model of fragile X syndrome, this compound was found to decrease audiogenic seizure severity .

Action Environment

Factors such as the presence of other drugs (which could interact with this compound or compete for the same metabolic enzymes), the individual’s genetic makeup (which could influence the expression and function of gabaa receptors and metabolic enzymes), and various physiological and pathological conditions could potentially influence the action of this compound .

Biochemical Analysis

Preparation Methods

The synthesis of AZD-7325 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the synthesis of a cinnoline derivative, which serves as the backbone of the compound.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for the GABA-A receptor subunits. .

Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

AZD-7325 undergoes several types of chemical reactions, including:

Major products formed from these reactions include metabolites such as M9, M10, and M42, which result from metabolic cyclization and aromatization .

Properties

IUPAC Name

4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDURMHFWXCKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942437-37-8
Record name AZD-7325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-7325
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-7325
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 2 L, 3-necked flask equipped with a reflux condenser, mechanical stirrer, and 250 mL addition funnel was charged with 4-amino-8-bromo-N-propyl-cinnoline-3-carboxamide (36.80 g, 119.09 mmol), 2-fluoro-6-methoxy-phenylboronic acid (60.70 g, 357.06 mmol), and Pd(dppf)Cl2.CH2Cl2 (7.40 g, 9.06 mmol) under Argon at ambient temperature. A gentle vacuum was applied and the apparatus was back-filled with Argon two times. Tetrahydrofuran (515 mL, anhydrous) and isopropanol (147 mL, anhydrous) were added and the resulting red suspension was stirred at room temperature for 15 minutes. A solution of sodium carbonate (57.0 g, 537.7 mmol) in water (220 mL) was added rapidly through the addition funnel and the resulting mixture immediately placed into a pre-heated 80° C. oil bath. After 90 minutes at reflux (observed internal temperature 65° C.), the reaction mixture was cooled to room temperature and filtered though a bed of Celite supported on a sintered glass funnel topped with Norite decolorizing carbon (30 g). The residual salts and filter-cake were washed with 4:1 (v/v) THF:isopropanol until no additional material could be detected in the eluent by TLC (silica gel, 1:1 (v/v) hexanes:ethyl acetate, UV detection, Rf=0.25). The dark red solution was concentrated to a small volume under reduced pressure and then diluted with ethyl acetate (250 mL). The organic phase was separated and the aqueous phase extracted with ethyl acetate (2×250 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and then concentrated under reduced pressure. The residues were passed through a small pad of silica gel on a sintered glass funnel washing with ethyl acetate until no more material was detected in the eluent. The solution was evaporated to afford the crude product as a foamy red-brown solid. This material was purified by flash chromatography on silica gel using a gradient of 40 to 50% ethyl acetate in hexanes. Product containing fractions were combined and evaporated. The residue was precipitated from dichloromethane by addition of hexanes at room temperature. Recrystallization of this material from hot 1:1 (v/v) ethanol:water afforded the title compound as off-white white crystals (32.78 g, 78% yield). Additional title compound (4.30 g, 10% yield) was isolated by processing the residues form the crystallization liquors through an acid-base extractive workup.
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36.8 g
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57 g
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220 mL
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147 mL
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515 mL
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78%

Synthesis routes and methods III

Procedure details

Using method A, 4-amino-8-bromo-N-propyl-cinnoline-3-carboxamide (150 mg, 0.485 mmol) and 2-fluoro-6-methoxy-phenylboronic acid (170 mg, 1.000 mmol) were reacted to afford the title compound (73 mg, 42% yield) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.54 (br, 1H), 7.93 (m, 1H), 7.78-7.69 (m, 2H), 7.42-7.31 (m, 1H), 6.89-6.80 (m, 2H), 3.70 (s, 3H), 3.44 (apparent quartet, J=7.0 Hz, 2H), 1.64 (apparent sextet, J=7.0 Hz, 2H), 0.99 (t, J=7.0 Hz, 3H). MS APCI, m/z=355 (M+H). HPLC 1.68 min.
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150 mg
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170 mg
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42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: AZD7325 is a selective positive allosteric modulator (PAM) of GABAA receptors, specifically targeting those containing α2 and α3 subunits. [, , , ] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. [] This ultimately reduces neuronal excitability, contributing to its potential anxiolytic and anticonvulsant effects. [, , , ]

A: While detailed SAR studies are not publicly available, research indicates that modifications to the core structure of AZD7325 can significantly impact its activity, potency, and subtype selectivity for GABAA receptors. [] For example, subtle changes could shift its preference from α2/α3 to other subtypes like α1 or α5, potentially altering its pharmacological profile. [, ]

A: Research on AZD7325 metabolism revealed the presence of late-occurring and long-circulating metabolites, such as M9, M10, and M42, which were not prominent after a single dose but became significant after repeated administration. [, ] This highlights the importance of steady-state metabolite analysis for safety assessments and demonstrates the potential for utilizing these metabolites to monitor patient compliance. []

A: AZD7325 exhibits minimal sedative effects compared to non-selective benzodiazepines, likely due to its reduced impact on α1 subunit-containing GABAA receptors. [, ] This selectivity for α2/α3 subtypes is promising for developing anxiolytic and anticonvulsant therapies with potentially fewer side effects like drowsiness and motor impairment. [, , ]

ANone: AZD7325's efficacy has been investigated in various preclinical models, including:

  • Mouse models of Dravet syndrome: Demonstrated protection against hyperthermia-induced seizures and highlighted the influence of α2 subunit expression on seizure susceptibility. [, , ]
  • Genetic Absence Epilepsy Rats from Strasbourg (GAERS): Showed suppression of spontaneous cortical spike-wave discharges, supporting potential anti-absence seizure activity. []

ANone: While specific details are limited in the provided research, computational chemistry techniques like molecular modeling and QSAR studies likely play a crucial role in:

  • Understanding the binding interactions of AZD7325 with different GABAA receptor subtypes. [, ]
  • Predicting the properties of potential analogs and guiding the design of new molecules with improved potency or selectivity. []

A: AZD7325 has been evaluated in clinical trials involving healthy volunteers. [, , ] These studies revealed:

  • Moderate induction of CYP3A4 enzyme activity: This suggests a potential for drug-drug interactions with other medications metabolized by this enzyme. [, ]
  • Weak or no induction of CYP1A2: This indicates a lower risk of interactions with drugs primarily metabolized by CYP1A2. []
  • Population pharmacokinetic (PPK) modeling has been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans. []

A: The moderate CYP3A4 induction observed in clinical trials suggests that careful monitoring and potential dose adjustments may be necessary when AZD7325 is co-administered with medications metabolized by this enzyme. [, ] This highlights the importance of understanding drug-drug interactions to ensure therapeutic efficacy and minimize adverse effects.

ANone: Various analytical techniques have been used to characterize and quantify AZD7325 and its metabolites, including:

  • Liquid chromatography-mass spectrometry (LC-MS/MS): Used to determine plasma concentrations of AZD7325 and its metabolites in preclinical and clinical studies. [, ]
  • Radiolabeling with carbon-14 (C-14): Employed to track the absorption, distribution, metabolism, and excretion of AZD7325, providing valuable insights into its pharmacokinetic profile. [, ]

ANone: Future research on AZD7325 could focus on:

  • Further elucidating its SAR: This would involve synthesizing and evaluating novel analogs to optimize potency, selectivity, and pharmacokinetic properties. []
  • Developing targeted drug delivery systems: This could enhance its efficacy and minimize potential side effects. []
  • Identifying biomarkers: This could help predict treatment response and monitor for potential adverse effects. []

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